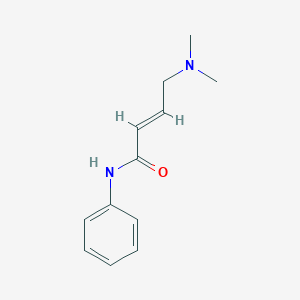
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide is an organic compound characterized by its unique structure, which includes a dimethylamino group and a phenyl group attached to a butenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-phenylbut-2-enamide typically involves the reaction of N-phenylbut-2-enamide with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amide, followed by the addition of dimethylamine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Alkyl halides, bases like NaH or KOH, aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2E)-4-(dimethylamino)-N-phenylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one
- (2E)-1-aryl/heteroaryl/styryl-3-(dimethylamino)-2-propen-1-ones
Uniqueness
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide is unique due to its specific structural features, such as the position of the dimethylamino group and the phenyl group. These features confer distinct reactivity and biological activity compared to other similar compounds. For example, the presence of the phenyl group can enhance its ability to interact with aromatic residues in proteins, potentially leading to more potent biological effects.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
(E)-4-(dimethylamino)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C12H16N2O/c1-14(2)10-6-9-12(15)13-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3,(H,13,15)/b9-6+ |
InChIキー |
SPTPHZJTPAAOOL-RMKNXTFCSA-N |
異性体SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC=C1 |
正規SMILES |
CN(C)CC=CC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


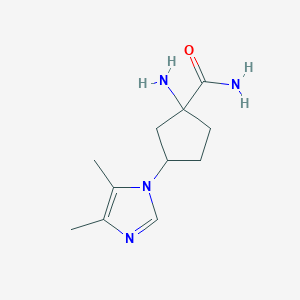

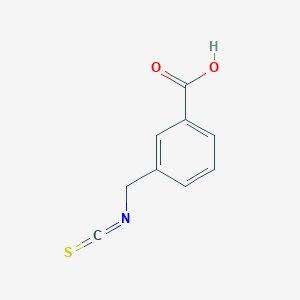

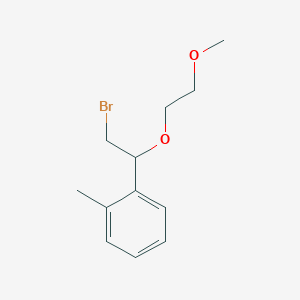
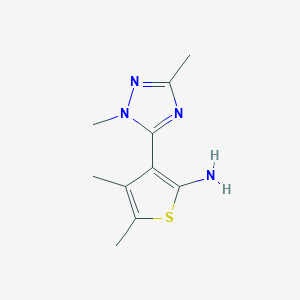
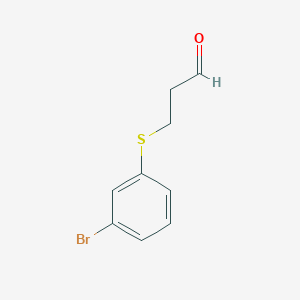
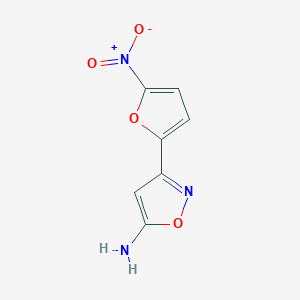
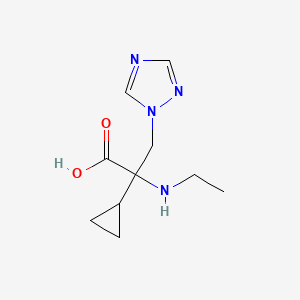
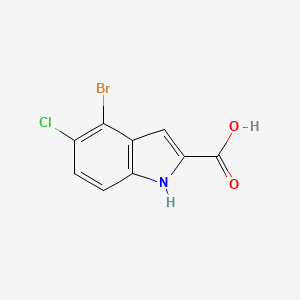
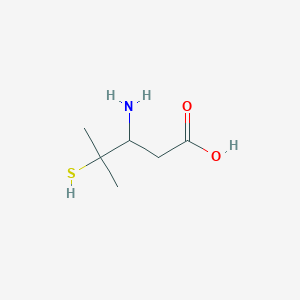
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)

